molecular formula C13H20N2O2S B11814794 3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline

3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline

Cat. No.: B11814794
M. Wt: 268.38 g/mol
InChI Key: VUCXCNMMKOASOP-UHFFFAOYSA-N
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Description

3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline is an organic compound with the molecular formula C12H18N2O2S It is a derivative of aniline, featuring a sulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline typically involves the reaction of 4-methylpiperidine with sulfonyl chloride, followed by the introduction of an aniline moiety. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The process may include steps such as purification through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Methylpiperidin-1-yl)sulfonyl)aniline
  • 3-((4-Methylpiperazin-1-yl)sulfonyl)aniline

Uniqueness

3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

3-[(4-methylpiperidin-1-yl)sulfonylmethyl]aniline

InChI

InChI=1S/C13H20N2O2S/c1-11-5-7-15(8-6-11)18(16,17)10-12-3-2-4-13(14)9-12/h2-4,9,11H,5-8,10,14H2,1H3

InChI Key

VUCXCNMMKOASOP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)N

Origin of Product

United States

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